molecular formula C16H14N2O2 B335728 1-(4-ETHOXYBENZOYL)-1H-1,3-BENZODIAZOLE

1-(4-ETHOXYBENZOYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B335728
M. Wt: 266.29 g/mol
InChI Key: BKCBFTHYNXZVNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxybenzoyl)-1H-benzimidazole is an organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ETHOXYBENZOYL)-1H-1,3-BENZODIAZOLE typically involves the reaction of 4-ethoxybenzoyl chloride with benzimidazole. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform to ensure complete conversion of the reactants.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxybenzoyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of N-substituted benzimidazole derivatives.

Scientific Research Applications

1-(4-Ethoxybenzoyl)-1H-benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ETHOXYBENZOYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4-Ethoxybenzoyl chloride
  • 4-Methoxybenzoyl chloride
  • 4-Fluorobenzoyl chloride
  • 4-Cyanobenzoyl chloride

Comparison: 1-(4-Ethoxybenzoyl)-1H-benzimidazole is unique due to the presence of both the benzimidazole core and the 4-ethoxybenzoyl group. This combination imparts distinct chemical and biological properties, making it different from other similar compounds that may only have one of these functional groups.

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

benzimidazol-1-yl-(4-ethoxyphenyl)methanone

InChI

InChI=1S/C16H14N2O2/c1-2-20-13-9-7-12(8-10-13)16(19)18-11-17-14-5-3-4-6-15(14)18/h3-11H,2H2,1H3

InChI Key

BKCBFTHYNXZVNR-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)N2C=NC3=CC=CC=C32

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2C=NC3=CC=CC=C32

Origin of Product

United States

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